molecular formula C6H16N2O B1267896 2-[(2-Amino-2-methylpropyl)amino]ethanol CAS No. 68750-16-3

2-[(2-Amino-2-methylpropyl)amino]ethanol

Cat. No. B1267896
Key on ui cas rn: 68750-16-3
M. Wt: 132.2 g/mol
InChI Key: OEDKOOAJXTXCQZ-UHFFFAOYSA-N
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Patent
US05702692

Procedure details

Neutralization with 2-amino-2-methyl-1-propanol or 2-amino-2-methyl-1-3-propandiol or triethanolamine is preferred.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3]O.[NH2:7][C:8](C)(CO)[CH2:9][OH:10].N(CCO)(CCO)CCO>>[OH:10][CH2:9][CH2:8][NH:7][CH2:3][C:2]([CH3:6])([NH2:1])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(CO)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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